molecular formula C13H9Cl2FS B7999353 1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999353
M. Wt: 287.2 g/mol
InChI Key: ZFXZQZHSZTUEJX-UHFFFAOYSA-N
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Description

1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a sulfanylmethyl (-SCH2-) group at position 3. The sulfanylmethyl group is further linked to a second aromatic ring, which is substituted with chlorine and fluorine at positions 3 and 5, respectively. Its molecular formula is C₁₃H₁₀Cl₂FS, with a molar mass of 287.18 g/mol.

Properties

IUPAC Name

1-chloro-3-[(3-chlorophenyl)methylsulfanyl]-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FS/c14-10-3-1-2-9(4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXZQZHSZTUEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=CC(=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloro-3-(chloromethyl)benzene with 3-chloro-5-fluorobenzenethiol under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of the corresponding thiol or disulfide derivatives.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Thiols and Disulfides: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of both chlorine and fluorine enhances its reactivity, making it suitable for synthesizing pharmaceuticals and agrochemicals.

Example Reactions

  • Suzuki-Miyaura Coupling : Utilized for forming carbon-carbon bonds, this method can incorporate 1-chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene into larger molecular frameworks.
  • Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities.

Biological Applications

Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The unique combination of chlorine and fluorine substituents may enhance its efficacy against bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Chloro-5-fluorophenolE. coli32 µg/mL
4-Fluorobenzyl alcoholS. aureus16 µg/mL
1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzeneP. aeruginosaTBD

Enzyme Inhibition Studies
The compound has potential applications in studying enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with target proteins could lead to valuable insights into biochemical pathways and therapeutic targets.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties imparted by the chlorine and fluorine substituents. These properties can enhance performance in various applications, including materials science and chemical manufacturing.

Case Studies

Case Study 1: Antioxidant Properties
Research has shown that sulfur-containing compounds exhibit significant antioxidant properties. The sulfanylmethyl group in this compound may contribute to these properties, making it a candidate for further exploration in antioxidant therapies.

Case Study 2: Pharmaceutical Development
In the development of new pharmaceuticals, this compound has been explored for its potential as a lead candidate due to its unique structural features that allow for targeted modifications aimed at enhancing efficacy and reducing toxicity.

Mechanism of Action

The mechanism by which 1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous substances:

Compound Name Molecular Formula Substituents Key Features Potential Applications
1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene C₁₃H₁₀Cl₂FS Cl (position 1), (3-Cl-5-F-C₆H₃)SCH₂- Sulfanylmethyl bridge, dual halogenation Agrochemical intermediates
1-Chloro-3-fluoro-5-(methylthio)benzene C₇H₆ClFS Cl (position 1), F (position 3), SCH₃ Simpler structure, no bridging group Synthetic intermediate
1-Bromo-4-fluoro-2-[(3-Cl-5-F-Ph)SCH₂]benzene C₁₃H₉BrClF₂S Br (position 1), (3-Cl-5-F-C₆H₃)SCH₂- Bromine substitution, increased steric bulk Research chemical
3,3',5-Trichloro-1,1'-biphenyl C₁₂H₇Cl₃ Cl (positions 3, 3', 5) Biphenyl core, no sulfur or fluorine Industrial solvent or PCB analog
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole C₁₆H₁₁Cl₂F₃N₄OS₂ Pyrazole core, CF₃, Cl-C₆H₄S- Heterocyclic core, trifluoromethyl group Pharmaceutical lead compound

Key Comparative Insights :

Substituent Effects: The target compound’s sulfanylmethyl bridge distinguishes it from simpler analogs like 1-chloro-3-fluoro-5-(methylthio)benzene . This bridge enhances conformational flexibility and may influence binding interactions in biological systems. Halogenation Patterns: Dual chloro/fluoro substitution on the secondary aromatic ring (vs.

Sulfur Linkage Variations :

  • Compounds with direct sulfur attachments (e.g., methylthio in ) lack the steric bulk of the sulfanylmethyl group, which could reduce their interaction with hydrophobic targets.
  • Sulfonamide analogs (e.g., SC-558 derivatives in ) exhibit different electronic profiles due to the sulfonamide group’s resonance effects, making them more polar than the target compound.

Biological and Industrial Relevance :

  • The biphenyl structure in 3,3',5-trichloro-1,1'-biphenyl lacks sulfur and fluorine, limiting its utility in applications requiring hydrogen bonding or metabolic resistance.
  • Pyrazole-based compounds (e.g., ) demonstrate the importance of heterocyclic cores in pharmaceuticals, whereas the target compound’s purely aromatic system may favor pesticidal applications, as seen in sulfenamide derivatives .

Synthesis and Characterization :

  • Structural analogs like those in and are often characterized via single-crystal X-ray diffraction (using SHELX or ORTEP ), highlighting the importance of crystallography in confirming sulfanylmethyl connectivity and halogen positioning.

Research Findings and Data

Physicochemical Properties :

  • Solubility : The sulfanylmethyl group enhances lipophilicity compared to sulfonamide analogs, favoring membrane permeability in bioactive compounds .
  • Thermal Stability: Halogenated aromatics generally exhibit high melting points (~150–200°C), with fluorine improving thermal resistance compared to non-fluorinated analogs .

Biological Activity

1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the molecular formula C13H9Cl2SC_{13}H_{9}Cl_{2}S. Its structure features a chlorinated phenyl group, a sulfanylmethyl linkage, and another chlorinated aromatic ring, which may contribute to its biological activity.

The biological activity of 1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity and influence binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives with similar structures exhibit significant growth-inhibitory effects on cancer cell lines, particularly HT29 (colon cancer) cells. The presence of electron-withdrawing groups like chlorine enhances the antiproliferative activity by stabilizing the compound's interaction with cellular targets .

Enzyme Inhibition

1-Chloro-3-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has shown promise in enzyme inhibition studies. It acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. The mechanism often involves binding to the active site or allosteric sites of these enzymes, thereby altering their activity .

Case Studies

  • In Vitro Studies : A study investigating the cytotoxic effects of similar compounds demonstrated that those with a 3-chloro-5-fluorophenyl group exhibited IC50 values comparable to established anticancer drugs like doxorubicin. This suggests that modifications in the structure can lead to enhanced biological activity .
  • SAR Analysis : Structure-activity relationship (SAR) studies indicate that the introduction of halogen atoms significantly increases the potency of these compounds. For instance, compounds with chlorine substituents showed improved binding affinity to target proteins compared to their non-halogenated counterparts .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerSignificant growth inhibition
Enzyme InhibitionInhibition of key enzymes
CytotoxicityIC50 values near doxorubicin

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